1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-1-one
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Overview
Description
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FO2 and a molar mass of 182.19 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a propanone moiety attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable Grignard reagent, followed by oxidation to introduce the hydroxymethyl group . Industrial production methods may involve catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s reactivity and binding affinity . These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Similar structure but lacks the hydroxymethyl group.
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-2-one: Similar structure but differs in the position of the carbonyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-[4-fluoro-2-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-2-10(13)9-4-3-8(11)5-7(9)6-12/h3-5,12H,2,6H2,1H3 |
InChI Key |
ZRIACQSXDATJOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)CO |
Origin of Product |
United States |
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